Kisspeptin-10, human
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kisspeptin-10, human, is a decapeptide derived from the primary translation product of the KISS1 gene. This peptide plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis, which is essential for reproductive function. Kisspeptin-10 has been identified as a potent stimulator of gonadotropin-releasing hormone secretion, thereby influencing the release of luteinizing hormone and follicle-stimulating hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kisspeptin-10 is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is then coupled with protected amino acids using activating agents such as carbodiimides. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Kisspeptin-10 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps .
Chemical Reactions Analysis
Types of Reactions: Kisspeptin-10 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as binding to its receptor, the kisspeptin receptor (KISS1R), which triggers downstream signaling pathways .
Common Reagents and Conditions:
Activating Agents: Carbodiimides (e.g., DCC, EDC)
Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl), Boc (tert-Butyloxycarbonyl)
Cleavage Reagents: TFA (Trifluoroacetic acid)
Major Products Formed: The primary product of these reactions is the Kisspeptin-10 peptide itself. Upon binding to its receptor, it can induce the release of various hormones and signaling molecules .
Scientific Research Applications
Kisspeptin-10 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in reproductive biology, particularly in the regulation of puberty and fertility.
Medicine: Explored as a potential therapeutic agent for conditions such as hypogonadotropic hypogonadism and infertility. .
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Kisspeptin-10 exerts its effects by binding to the kisspeptin receptor (KISS1R), a G-protein-coupled receptor. This binding activates the Gαq/11 protein, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol. These molecules trigger the release of calcium ions from intracellular stores, which in turn stimulates the secretion of gonadotropin-releasing hormone from the hypothalamus . This hormone then acts on the pituitary gland to release luteinizing hormone and follicle-stimulating hormone, which are critical for reproductive function .
Comparison with Similar Compounds
Kisspeptin-54: A longer peptide derived from the same KISS1 gene, with similar biological activity but different pharmacokinetic properties.
Kisspeptin-13 and Kisspeptin-14: Shorter peptides with varying degrees of receptor affinity and biological activity.
Uniqueness: Kisspeptin-10 is unique in its ability to potently stimulate gonadotropin-releasing hormone secretion with high specificity and affinity for the kisspeptin receptor. Its shorter length compared to Kisspeptin-54 allows for easier synthesis and potentially different pharmacokinetic profiles, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
N-[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKWYDZSSQNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N17O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.